![molecular formula C22H19ClFN7O2 B2994800 2-(4-chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920386-13-6](/img/structure/B2994800.png)
2-(4-chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic compound
准备方法
Synthetic Routes and Reaction Conditions
First Step: : Synthesis begins with the preparation of 4-chlorophenol and 4-fluorobenzonitrile through nucleophilic aromatic substitution reactions.
Intermediate Formation: : 4-fluorobenzonitrile is converted into the intermediate 4-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine through a series of cyclization reactions under acidic or basic conditions.
Final Assembly: : This intermediate then reacts with piperazine and 4-chlorophenol in the presence of a suitable base to form the final compound. Specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield.
Industrial Production Methods
Industrial production of this compound typically involves automated reaction systems for precision. Scaling up from lab-scale synthesis requires careful control of reaction parameters to ensure consistent quality. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the triazolopyrimidinyl ring, under mild oxidizing conditions.
Reduction: : The presence of the nitro or chloro groups makes it a candidate for reduction, typically under hydrogenation conditions.
Substitution: : The chlorophenoxy moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Solvents: : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation and reduction yield various substituted derivatives depending on the specific reagents and conditions.
Substitution reactions generally replace the halogen atoms with other functional groups, forming compounds with modified electronic properties.
科学研究应用
Chemistry
The compound is of interest due to its diverse functional groups, which make it a versatile building block for synthetic chemistry.
Biology and Medicine
Pharmacological Studies: : It's explored for its potential binding to biological targets due to the presence of the triazolopyrimidinyl moiety, which is known for its bioactivity.
Drug Development: : Research focuses on its ability to modulate specific receptors or enzymes, making it a candidate for developing new therapeutic agents.
Industry
Material Science:
Agrochemicals: : It might be explored for developing new pesticides or herbicides due to its complex chemical structure.
作用机制
Molecular Targets and Pathways
The compound is postulated to interact with various molecular targets, including enzymes and receptors, through its aromatic rings and heterocyclic components.
The precise mechanism often involves hydrogen bonding, π-π interactions, and van der Waals forces, contributing to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyridin-6-yl)piperazin-1-yl)ethanone
2-(4-Chlorophenoxy)-1-(4-(3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Uniqueness
The combination of the triazolopyrimidine and piperazine rings is relatively rare, providing distinctive properties compared to more conventional structures.
This comprehensive overview covers the major aspects of 2-(4-chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone, from synthesis to its research applications. Let me know if there's more you'd like to dive into!
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN7O2/c23-15-1-7-18(8-2-15)33-13-19(32)29-9-11-30(12-10-29)21-20-22(26-14-25-21)31(28-27-20)17-5-3-16(24)4-6-17/h1-8,14H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIZVXIZMXTKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)COC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
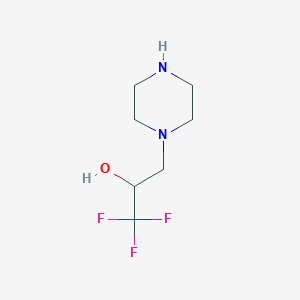
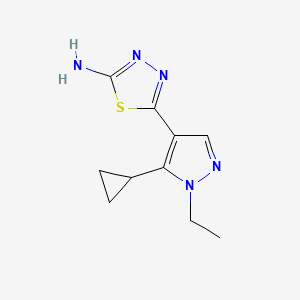
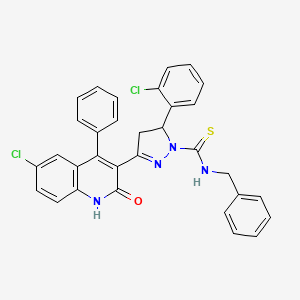
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone](/img/structure/B2994721.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate](/img/structure/B2994722.png)

![2-(ethylthio)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2994726.png)
![1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2994729.png)
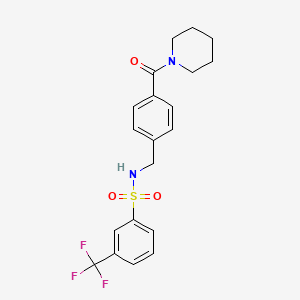
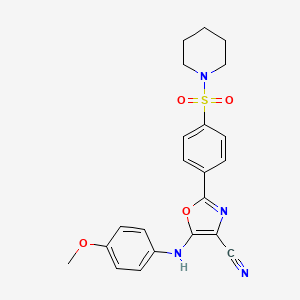
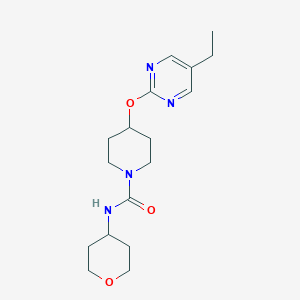
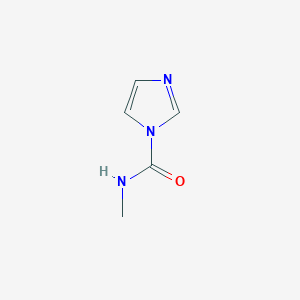
![3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B2994739.png)
![2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2994740.png)
